molecular formula C16H11Cl2N3O3 B2362293 2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 33003-35-9

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2362293
CAS No.: 33003-35-9
M. Wt: 364.18
InChI Key: AYHGGWWYOGZJTQ-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbon atoms, two nitrogen atoms, and one oxygen atom . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .

Scientific Research Applications

Antibacterial and Antienzymatic Potential

Research has shown that derivatives of 1,3,4-oxadiazole and acetamide exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacterial strains. For instance, a study by Nafeesa et al. (2017) synthesized a series of these derivatives and evaluated them for their antibacterial and anti-enzymatic potential, revealing that certain compounds, such as 6i, demonstrated good inhibitory activity against gram-negative bacteria. These findings highlight the potential utility of these compounds in developing new antibacterial agents (Nafeesa et al., 2017).

Anticonvulsant Activity

Further research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has uncovered significant anticonvulsant activity. A study by Nath et al. (2021) designed and synthesized such derivatives, evaluating them for anticonvulsant activities using various models. The results indicated that specific compounds exhibited promising anticonvulsant properties, offering insights into the development of new therapeutic agents for epilepsy and related disorders (Nath et al., 2021).

Antimicrobial and Cytotoxicity Assessment

Derivatives have also been synthesized for their antimicrobial activity against different microorganisms, as well as for evaluating their cytotoxic behavior. Mistry et al. (2009) conducted a study that synthesized novel thiazolidinone and acetidinone derivatives, revealing their antimicrobial effectiveness and providing valuable information about the synthesized molecules' cytotoxicity (Mistry et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Additionally, the enzyme inhibition capabilities of these compounds have been explored, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating conditions such as Alzheimer's disease. Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, which were found to be relatively more active against AChE (Rehman et al., 2013).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHGGWWYOGZJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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